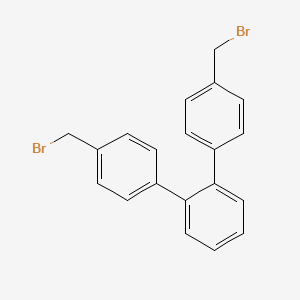

1,2-Bis(4-bromomethylphenyl)benzene

Description

BenchChem offers high-quality 1,2-Bis(4-bromomethylphenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-bromomethylphenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55759-13-2 |

|---|---|

Molecular Formula |

C20H16Br2 |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

1,2-bis[4-(bromomethyl)phenyl]benzene |

InChI |

InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |

InChI Key |

CQZFOAQNRXXQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terphenyl scaffold, a privileged structural motif in medicinal chemistry and materials science, offers a rigid and tunable platform for the design of novel functional molecules. Among its many derivatives, the ortho-terphenyl series presents a unique three-dimensional arrangement of its phenyl rings, providing a distinct vectoral projection of substituents compared to its meta and para isomers. This guide focuses on a particularly reactive and versatile derivative: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.

The introduction of two bromomethyl groups onto the o-terphenyl backbone transforms it into a highly valuable bifunctional electrophilic building block. These benzylic bromide moieties are primed for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This reactivity is central to its utility as an intermediate in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides an in-depth exploration of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl, covering its nomenclature, a detailed, field-proven synthesis protocol, its expected analytical and spectroscopic characteristics, and a forward-looking perspective on its potential applications in drug development.

Nomenclature and Chemical Properties

The correct nomenclature and a clear understanding of the chemical properties of a compound are fundamental for its effective use in a research and development setting.

Synonyms and IUPAC Name

-

Common Name: 4,4''-bis(bromomethyl)-o-terphenyl

-

IUPAC Name: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl

-

CAS Number: 19399-69-0[1]

-

Molecular Formula: C₂₀H₁₆Br₂

-

Molecular Weight: 416.15 g/mol

Chemical Structure

Caption: Chemical structure of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.

Synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl

The synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can be approached in a two-stage process: first, the construction of the 4,4''-dimethyl-o-terphenyl core, followed by the benzylic bromination of the methyl groups.

Stage 1: Synthesis of 4,4''-Dimethyl-1,1':2',1''-terphenyl

The synthesis of the o-terphenyl backbone can be efficiently achieved via a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.[2]

Caption: Workflow for the synthesis of the 4,4''-dimethyl-o-terphenyl precursor.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 eq), (4-methylphenyl)boronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford 4,4''-dimethyl-1,1':2',1''-terphenyl as a solid.

Stage 2: Benzylic Bromination to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl

The benzylic positions of the methyl groups on the terphenyl core are susceptible to radical bromination. A common and effective method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator.[3]

Caption: Workflow for the benzylic bromination of the precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4,4''-dimethyl-1,1':2',1''-terphenyl (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction: Heat the mixture to reflux and irradiate with a sunlamp or a broad-spectrum light source to initiate the radical chain reaction. Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.

Physicochemical and Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the predicted chemical shifts for the protons and carbons in 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl. These predictions are based on the known spectral data for similar structures such as o-bis(bromomethyl)benzene and p-bis(bromomethyl)benzene.[4]

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |

| Benzylic CH₂ | ~4.5 | ~33 | The electron-withdrawing bromine atom deshields the benzylic protons and carbons, shifting them downfield. This is consistent with the observed shifts for benzylic bromides. |

| Aromatic CH (protons ortho to CH₂Br) | ~7.4-7.6 | ~129-131 | The aromatic protons will appear in the typical aromatic region. The exact splitting pattern will be complex due to the multiple phenyl rings. |

| Aromatic CH (protons meta to CH₂Br) | ~7.2-7.4 | ~128-130 | |

| Quaternary Aromatic C | ~137-142 | The quaternary carbons, particularly those at the points of phenyl-phenyl linkage and substitution with the bromomethyl group, will be the most downfield in the aromatic region. |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak ([M]⁺) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z, m/z+2, and m/z+4 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

-

[M]⁺: The molecular ion peak at m/z ≈ 414, 416, 418.

-

[M-Br]⁺: Loss of a bromine atom, resulting in a benzylic carbocation stabilized by the aromatic system.

-

[M-CH₂Br]⁺: Loss of a bromomethyl radical.

-

[M-2Br]⁺ or [M-2CH₂Br]⁺: Subsequent fragmentation leading to smaller aromatic fragments.

Applications in Drug Development

The bifunctional nature of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl makes it a highly attractive scaffold for the synthesis of novel drug candidates. The two reactive bromomethyl groups can serve as handles for the attachment of various pharmacophores, enabling the creation of molecules with tailored biological activities.

As a Scaffold for Bivalent Ligands

The rigid o-terphenyl core provides a defined spatial separation between the two reactive sites. This makes it an ideal platform for the design of bivalent ligands, which can simultaneously interact with two binding sites on a single protein or bridge two different protein targets. This can lead to enhanced affinity, selectivity, and novel pharmacological effects.

Caption: Conceptual diagram of a bivalent ligand using an o-terphenyl scaffold.

Synthesis of Macrocyclic Compounds

Intramolecular cyclization reactions involving the two bromomethyl groups can be employed to synthesize novel macrocyclic compounds. These constrained structures can pre-organize functional groups for enhanced binding to biological targets and often exhibit improved metabolic stability and cell permeability compared to their acyclic counterparts.

As an Intermediate for Biologically Active Terphenyls

Natural and synthetic terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can serve as a key intermediate for the synthesis of libraries of novel terphenyl derivatives for screening against various disease targets.

Conclusion

4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug discovery. Its rigid o-terphenyl core and two strategically placed bromomethyl groups provide a unique platform for the synthesis of complex molecular architectures, including bivalent ligands and macrocycles. While specific experimental data for this compound is sparse in the public domain, its synthesis and spectroscopic properties can be reliably predicted based on established chemical principles. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the utility of scaffolds such as 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is expected to increase, paving the way for the discovery of the next generation of therapeutic agents.

References

-

Royal Society of Chemistry. (2012). Supporting Information for Physical Chemistry Chemical Physics. [Link]

- Google Patents. (1980).

-

Theranostics. (n.d.). Supporting Information. [Link]

-

PubChemLite. (n.d.). 4,4''-bis-bromomethyl-(1,1',3',1'')terphenyl-2'-carboxylic acid methyl ester. [Link]

- Google Patents. (1998). A process for the preparation of 4-bromomethyl diphenyl compounds.

- Google Patents. (1999). A process for the preparation of 4-bromomethyl diphenyl compounds.

-

ACS Publications. (1995). The Synthesis of Substituted Terphenyls. [Link]

-

ResearchGate. (2021). Synthesis of Terphenyls. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). m-Terphenyl. [Link]

-

PubMed. (2006). Syntheses of naturally occurring terphenyls and related compounds. [Link]

-

PubChem. (n.d.). 1,3,5-Tris[4-(bromomethyl)phenyl]benzene. [Link]

-

ResearchGate. (2017). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. [Link]

-

PubMed. (2007). Secondary interactions in two related terphenyl derivatives: 2',5'-dimethyl-p-terphenyl and 2',5'-bis(bromomethyl)-p-terphenyl. [Link]

-

ACS Publications. (2015). A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy. [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

- Google Patents. (1993). Process for producing 4-bromomethylbiphenyl compounds.

-

NIST WebBook. (n.d.). 1,1':2',1''-Terphenyl, 4'-phenyl-. [Link]

-

PubChem. (n.d.). 4,4'-Bis(bromomethyl)biphenyl. [Link]

-

SpringerLink. (2021). Structural diversity and biological activity of natural p-terphenyls. [Link]

-

Thieme. (2021). A New Synthesis of a [4.4]Triphenylparacyclophanediene via Double Grubbs Olefin Metathesis and Double Suzuki. [Link]

-

iOpenShell. (2023). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. [Link]

Sources

- 1. 4,4''-BIS-BROMOMETHYL-(1,1',3',1'')TERPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Geometry and bond angles of o-terphenyl linkers

An In-Depth Technical Guide to the Geometry and Conformational Dynamics of o-Terphenyl Linkers

Abstract

Ortho-terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring connected to two phenyl groups at adjacent positions (1,2-).[1][2] This substitution pattern introduces significant steric hindrance, forcing the molecule into a non-planar, twisted conformation.[3][4] This guide provides a detailed exploration of the unique geometry, bond angles, and conformational behavior of o-terphenyl linkers. We will examine the foundational principles of steric repulsion that dictate their structure, the resulting phenomenon of atropisomerism, and the advanced experimental and computational techniques used for their characterization. This document is intended for researchers and professionals in materials science and drug development who leverage the distinct three-dimensional architecture of o-terphenyls as rigid scaffolds and functional linkers.

The Fundamental Challenge: Steric Hindrance and Non-Planarity

Unlike their meta- and para-terphenyl cousins, the ortho-substitution pattern creates a significant clash between the hydrogen atoms on the flanking phenyl rings. This steric repulsion, a result of the van der Waals forces between non-bonded atoms in close proximity, makes a planar conformation energetically unfavorable.[3][5] To alleviate this strain, the C-C single bonds connecting the phenyl rings rotate, twisting the flanking rings out of the plane of the central ring.[6]

This deviation from planarity is the defining characteristic of the o-terphenyl core. Early gas electron diffraction studies suggested a model where the flanking rings were perpendicular (90° twist) to the central ring, but more recent and accurate analyses, including photoelectron spectroscopy, have shown the inter-ring twist angles to be significantly less, typically around 60°.[7] This twisted, C2-symmetric conformation represents the molecule's lowest energy state.[8]

Defining the Geometry: Key Bond and Dihedral Angles

The precise three-dimensional structure of an o-terphenyl linker is defined by several key geometric parameters. While the internal bond angles of the phenyl rings remain largely consistent with standard sp² hybridization (~120°), the angles at the points of substitution and the dihedral angles between the rings are distorted.

-

Inter-ring C-C-C Bond Angles: The C-C-C bond angles connecting the rings on the central benzene core can be slightly distorted from the ideal 120° to accommodate the steric strain.

-

Dihedral (Torsion) Angles (φ): The most critical parameters are the dihedral angles between the planes of the central and flanking phenyl rings. These angles (φ1 and φ2) are the primary indicators of the molecule's twist and are the direct result of minimizing steric repulsion.

The energy required to rotate the flanking rings around the C-C single bonds is known as the rotational barrier. In o-terphenyls, this barrier is substantial enough to hinder free rotation at room temperature, giving rise to stable, non-interconverting conformers in appropriately substituted derivatives.[9]

Diagram 1: Key Geometric Parameters of an o-Terphenyl Linker

Caption: Key dihedral and inter-ring bond angles defining o-terphenyl geometry.

Atropisomerism: Chirality Without a Chiral Center

The high rotational barrier in substituted o-terphenyls can lead to a phenomenon known as atropisomerism. If the flanking rings are unsymmetrically substituted, their rotation can be so restricted that two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated.[10][11] These molecules are axially chiral, possessing a C-C bond as a chiral axis.

The ability to create stable, chiral, and rigid three-dimensional structures has made atropisomeric o-terphenyls highly valuable as scaffolds for chiral ligands and catalysts in asymmetric synthesis.[12][13][14] Their predictable geometry allows for precise control over the chiral environment in chemical reactions.

| Parameter | Typical Value / Description | Significance | Source(s) |

| Inter-ring Dihedral Angle (φ) | ~60° (in vapor phase) | Defines the fundamental twist and non-planarity of the core structure. | [7] |

| Symmetry (unsubstituted) | C2 | Indicates a specific, stable, low-energy conformation. | [8] |

| Rotational Barrier | High; can be >25 kcal/mol in substituted systems | Hinders free rotation, leading to stable atropisomers at room temperature. | [15][16] |

| Chirality | Axially chiral (with appropriate substitution) | Allows for the design of enantiomerically pure ligands and catalysts. | [10][11] |

Methodologies for Structural Elucidation

A combination of experimental and computational methods is required to fully characterize the geometry of o-terphenyl linkers.

A. X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of molecules.[17] It provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's lowest-energy conformation within the crystal lattice.[18]

Generalized Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of the o-terphenyl derivative are grown, typically by slow evaporation from a suitable solvent system.

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam.

-

Diffraction Pattern: The crystal diffracts the X-rays onto a detector, creating a pattern of reflections. The crystal is rotated to collect a complete dataset of reflection intensities and positions.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined using computational methods.[17]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, yielding the final molecular structure.

B. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular geometries, calculating rotational energy barriers, and understanding the electronic properties of o-terphenyl systems.[8][19] These ab initio methods solve quantum mechanical equations to model the molecule's behavior.[20] DFT calculations are often used to complement experimental data and to rationalize observed structures and reactivities.[12][13][21]

Diagram 2: Computational Workflow for DFT Geometry Analysis

Caption: A typical workflow for analyzing o-terphenyl geometry using DFT.

Applications in Drug Development and Materials Science

The rigid, well-defined three-dimensional structure of o-terphenyls makes them excellent scaffolds or linkers in various fields.

-

Drug Discovery: The o-terphenyl core can be used to rigidly orient functional groups in specific vectors to optimize binding to biological targets. This strategy has been successfully employed to develop potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy.[22] The terphenyl scaffold serves to rigidify the structure in a conformation that fits optimally into the binding cleft of the PD-L1 protein.[22]

-

Linker Technology: In targeted drug delivery systems like antibody-drug conjugates (ADCs), the linker connecting the antibody to the payload is critical.[23][24][] While flexible linkers are common, the use of rigid linkers based on scaffolds like o-terphenyl can provide better control over drug-antibody ratio (DAR) and improve pharmacokinetic properties.

-

Chiral Ligands: As mentioned, atropisomeric o-terphenyls are foundational components of privileged chiral ligands used to induce stereoselectivity in metal-catalyzed reactions.[14]

Conclusion

The geometry of o-terphenyl linkers is a direct consequence of steric hindrance, which forces the molecule into a stable, non-planar conformation. This inherent twist defines its three-dimensional architecture, characterized by specific inter-ring dihedral angles of approximately 60°. The high barrier to rotation around the inter-annular C-C bonds gives rise to atropisomerism in substituted derivatives, a property that has been widely exploited in the design of chiral catalysts and ligands. A comprehensive understanding of this geometry, achieved through a synergistic application of X-ray crystallography and computational modeling, is essential for rationally designing and implementing o-terphenyls as rigid, functional linkers and scaffolds in advanced materials and therapeutic agents.

References

-

Tsunekawa, T., Utsunomiya, C., & Kobayashi, T. (2006). Conformational Analysis of Terphenyls by Photoelectron Spectroscopy. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Messner, C., Lubitz, W., & Tesch, M. (2023). Quantifying methyl tunneling induced (de)coherence of nitroxides in glassy ortho-terphenyl at low temperatures. Physical Chemistry Chemical Physics. Available at: [Link]

-

Wickstrom, L. (2016). Ab Initio Investigation of Internal Torsional Barriers in Substituted Terphenyls. CACHE. Available at: [Link]

-

Messner, C., Lubitz, W., & Tesch, M. (2023). Quantifying methyl tunneling induced (de)coherence of nitroxides in glassy ortho-terphenyl at low temperatures. RSC Publishing. Available at: [Link]

-

Grebenkin, S. Y., & Bol'shakov, B. V. (2006). Rotational Mobility of Guest Molecules in o-Terphenyl below Tg. The Journal of Physical Chemistry B. Available at: [Link]

-

Li, X. (2021). Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. Accounts of Chemical Research. Available at: [Link]

-

(2011). Congener specific analysis of polychlorinated terphenyls. ResearchGate. Available at: [Link]

-

Gorel, J., & Benesi, A. (2006). Molecular dynamics study of translational and rotational diffusion in liquid ortho-terphenyl. The Journal of Physical Chemistry B. Available at: [Link]

-

(2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]

-

Gao, Q., et al. (2021). Catalytic Synthesis of Atropisomeric o-Terphenyls with 1,2-Diaxes via Axial-to-Axial Diastereoinduction. Journal of the American Chemical Society. Available at: [Link]

-

Gao, Q., et al. (2021). Catalytic Synthesis of Atropisomeric o-Terphenyls with 1,2-Diaxes via Axial-to-Axial Diastereoinduction. ResearchGate. Available at: [Link]

-

Della Valle, R. G., & Venuti, E. (2002). Molecular vibrations and lattice dynamics of ortho-terphenyl. ResearchGate. Available at: [Link]

-

Bree, A., & Zwarich, R. (2001). Three possible nonplanar conformations of p -terphenyl. As a guide to.... ResearchGate. Available at: [Link]

-

Singh, S., et al. (2021). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction o. RSC Publishing. Available at: [Link]

-

Wang, Y., et al. (2022). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PMC. Available at: [Link]

-

(2018). X-ray structure (50% probability) of Mn[O-terphenyl-O]Ph(THF)2 (2)..... ResearchGate. Available at: [Link]

-

Choppin, S., et al. (2023). Control of atropoisomerism. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Dascalu, I.-A., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure. Available at: [Link]

-

Karle, I. L., & Brockway, L. O. (1944). The Structures of Biphenyl, o-Terphenyl and Tetraphenylene 1. Journal of the American Chemical Society. Available at: [Link]

-

(2026). Understanding Steric Hindrance: The Invisible Force in Chemistry. Oreate AI Blog. Available at: [Link]

-

(n.d.). steric hindrance effect: Topics by Science.gov. Science.gov. Available at: [Link]

-

Zhang, K., & Chen, X. J. (2018). Vibrational Properties of p-Terphenyl. The Journal of Physical Chemistry C. Available at: [Link]

-

(n.d.). Ortho effect. Wikipedia. Available at: [Link]

-

(n.d.). Terphenyl. Wikipedia. Available at: [Link]

-

(n.d.). o-Terphenyl. NIST WebBook. Available at: [Link]

-

(2013). A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl. National Digital Library of India (NDLI). Available at: [Link]

-

(n.d.). O-Terphenyl. PubChem - NIH. Available at: [Link]

-

(n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). Cheméo. Available at: [Link]

-

(n.d.). o-Terphenyl. NIST WebBook. Available at: [Link]

-

Szeliga, M., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

-

Bond, A. D. (2012). A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl. University of La Verne - Research Portal. Available at: [Link]

-

Kaminski, K., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. PMC. Available at: [Link]

-

Queen, J. (2021). From One-Coordination to Multiple Bonding: Enforcing Unusual Molecular Geometries at Aluminum and Lead Using m Terphenyl Ligands and the Competition of Steric and Dispersion Force Effects. eScholarship.org. Available at: [Link]

-

(n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

(2026). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. Available at: [Link]

-

Mitra, A., & Modi, D. (2022). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]

-

(2024). New Cleavable Linker Design for Targeted Drug Therapy. ChemistryViews. Available at: [Link]

Sources

- 1. Terphenyl - Wikipedia [en.wikipedia.org]

- 2. o-Terphenyl [webbook.nist.gov]

- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 4. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]

- 5. steric hindrance effect: Topics by Science.gov [science.gov]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. kinetics.nsc.ru [kinetics.nsc.ru]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. Quantifying methyl tunneling induced (de)coherence of nitroxides in glassy ortho -terphenyl at low temperatures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01299A [pubs.rsc.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cache.kzoo.edu [cache.kzoo.edu]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: A Technical Guide to the Contrasting Worlds of o-Terphenyl and p-Terphenyl Bromomethyl Derivatives

<

Abstract

Terphenyls, hydrocarbons consisting of three interconnected benzene rings, form the backbone of a diverse range of functional materials. The strategic placement of a reactive bromomethyl group on these scaffolds unlocks immense potential for creating complex molecular architectures. This guide delves into the profound impact of constitutional isomerism on the properties and applications of bromomethylated terphenyls, focusing on the ortho- and para- isomers. We will explore how the twisted, non-planar structure of o-terphenyl contrasts with the linear rigidity of p-terphenyl, leading to divergent synthetic strategies, reactivities, and, ultimately, distinct applications in materials science and organic electronics.

The Core Structural Dichotomy: Steric Hindrance vs. Linear Planarity

The fundamental differences between o-terphenyl and p-terphenyl derivatives originate from the substitution pattern on the central benzene ring.

o-Terphenyl: In 1,2-diphenylbenzene, the adjacent phenyl groups create significant steric hindrance.[1][2] This forces the rings out of plane, resulting in a twisted, non-planar, and more flexible molecular conformation.[3] This inherent three-dimensional structure is crucial, as it disrupts efficient molecular packing and inhibits crystallization, a property extensively utilized in the formation of amorphous glasses.[4][5][6]

p-Terphenyl: In 1,4-diphenylbenzene, the phenyl groups are positioned opposite each other, leading to a linear, planar, and highly symmetric rod-like molecule.[3] This planarity allows for extended π-conjugation across the three aromatic rings and facilitates efficient crystal lattice formation.[3][7] This structural rigidity is a key attribute for applications requiring ordered molecular assemblies, such as liquid crystals and organic semiconductors.[7][8][9]

This conformational variance directly influences their fundamental physical properties.

| Property | o-Terphenyl | p-Terphenyl | Rationale |

| Molecular Shape | Twisted, Non-planar | Linear, Planar | Steric hindrance between adjacent phenyls in the ortho isomer forces a non-planar conformation.[3] |

| Melting Point | 55-59 °C[3] | 212–213 °C[3] | The planar structure of p-terphenyl allows for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces.[3] |

| Boiling Point | 332 °C[3] | 375 °C[3] | The larger surface area and stronger intermolecular forces of the linear p-terphenyl result in a higher boiling point. |

| Solubility | Generally higher in organic solvents | Generally lower in organic solvents | The less efficient packing of the non-planar o-terphenyl molecules makes them easier to solvate. |

| Primary Application Focus | Amorphous materials, glass formers[4][5] | Crystalline materials, liquid crystals, OLEDs[8][9][10] | The tendency to form disordered (amorphous) versus ordered (crystalline) solids dictates their use. |

Visualization: Conformational Isomers

The following diagram illustrates the fundamental structural difference between the planar p-terphenyl and the sterically hindered, twisted o-terphenyl backbone.

Caption: Conformational difference between p-terphenyl and o-terphenyl.

Synthesis of Bromomethyl Derivatives: A Tale of Accessibility

The most common route to bromomethyl terphenyls is the radical bromination of the corresponding methyl-terphenyl precursor using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Synthetic Pathways

The key difference in the synthesis lies in the accessibility of the methyl group's benzylic protons to the bromine radical.

-

For p-Terphenyl Derivatives (e.g., 4-Methyl-p-terphenyl): The methyl group is exposed and readily accessible. The radical bromination typically proceeds with high efficiency and good yields.

-

For o-Terphenyl Derivatives (e.g., 2-Methyl-o-terphenyl): The methyl group is situated next to a bulky, twisted phenyl substituent. This steric hindrance can impede the approach of the bromine radical, potentially leading to slower reaction rates, lower yields, or the need for more forcing reaction conditions compared to the para isomer.

Visualization: Radical Bromination Workflow

This diagram outlines the general workflow for the synthesis of a bromomethyl terphenyl derivative via radical bromination.

Caption: General workflow for radical bromination of methyl-terphenyls.

Representative Experimental Protocol: Synthesis of 4-(Bromomethyl)-1,1':4',1''-terphenyl

This protocol is a representative example for the bromination of the readily accessible p-terphenyl backbone.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-p-terphenyl (1 equivalent).

-

Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride). Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when all the starting material has been consumed.

-

Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the pure 4-(bromomethyl)-p-terphenyl.

It is important to note that similar conditions for an o-terphenyl analogue might require longer reaction times or result in a lower yield due to steric hindrance effects. [1]

Reactivity and Applications: From Ordered Electronics to Amorphous Films

The bromomethyl group is a versatile functional handle, primarily used in nucleophilic substitution reactions to attach the terphenyl core to other molecules or polymer backbones. The structural differences between the ortho- and para-isomers dictate their end-use applications.

Reactivity in Nucleophilic Substitution

The reactivity of the bromomethyl group is influenced by the steric environment.

-

p-Terphenyl Derivative: The electrophilic carbon of the -CH₂Br group is highly accessible to incoming nucleophiles, leading to efficient substitution reactions.

-

o-Terphenyl Derivative: The proximity of the twisted phenyl ring can sterically hinder the "backside attack" required for a typical Sₙ2 reaction, potentially slowing down the reaction rate compared to its para counterpart.[2]

Divergent Applications in Materials Science

The distinct molecular shapes of the two isomers lead to their use in completely different classes of materials.

-

p-Terphenyl Derivatives: Building Blocks for Crystalline Materials: The linear, rigid structure of bromomethyl p-terphenyl makes it an exceptional building block for materials that benefit from molecular order.[7]

-

Organic Light-Emitting Diodes (OLEDs): Used to synthesize host materials or emissive molecules where the rigid structure promotes good charge transport and high photoluminescent efficiency.[8][11]

-

Liquid Crystals: The rod-like shape is a fundamental requirement for forming liquid crystalline phases. The bromomethyl handle allows for its incorporation into more complex mesogenic structures.[8][9][12]

-

Plastic Scintillators: p-Terphenyl itself is an efficient scintillator, and its derivatives are used to create fluorescent dopants in plastics for radiation detection.[10][13]

-

-

o-Terphenyl Derivatives: Promoters of Amorphous Films: The bulky, non-planar structure of o-terphenyl derivatives is ideal for applications where crystallization must be prevented.

-

Amorphous Host Materials: In OLEDs, amorphous (glassy) thin films are desirable for their isotropic properties and lack of grain boundaries, which can impede device performance. o-Terphenyl-based materials have high glass transition temperatures (Tg), ensuring the morphological stability of the device during operation.[4][5]

-

Stabilizing Reactive Species: The steric bulk of terphenyl ligands, particularly those derived from the ortho-scaffold, can be used to stabilize highly reactive low-coordinate metal centers in organometallic chemistry.[14][15][16]

-

Visualization: Structure Determines Application

This diagram illustrates how the molecular shape of each isomer leads to either crystalline or amorphous packing, dictating their primary applications.

Caption: Relationship between molecular structure and material application.

Conclusion

The simple change in the substitution pattern from para to ortho in terphenyl systems creates a profound divergence in the chemical and physical properties of their bromomethyl derivatives. The linear, planar p-terphenyl bromomethyl compounds are ideal building blocks for crystalline, ordered materials essential for high-performance organic electronics and liquid crystals. In stark contrast, the twisted, sterically hindered o-terphenyl bromomethyl derivatives are champions of disorder, enabling the formation of stable, amorphous glassy films critical for device longevity and specialized organometallic applications. Understanding this fundamental structure-property relationship is paramount for researchers and developers aiming to rationally design and synthesize new functional organic materials.

References

- Grokipedia. (n.d.). Terphenyl.

- eScholarship. (n.d.). New Sterically Demanding Terphenyl Ligand Design and Synthesis And Ammonia Reactivity and Stabilization of a Terphenyl Ferriotetrelene. Retrieved from eScholarship, University of California.

- ACS Publications. (2025, March 18). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.

- Google Patents. (n.d.). EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions.

- PubMed Central. (n.d.). 2-Bromo-p-terphenyl.

- ACS Publications. (2004, October 9). Terphenyl Ligand Stabilized Lead(II) Derivatives: Steric Effects and Lead−Lead Bonding in Diplumbenes. Inorganic Chemistry.

- PubMed. (2004, November 15). Terphenyl ligand stabilized lead(II) derivatives: steric effects and lead-lead bonding in diplumbenes.

- ResearchGate. (n.d.). Chemical structures of (A) o-, (B) m-, and (C) p-terphenyl.

- PubMed Central. (n.d.). Structural diversity and biological activity of natural p-terphenyls.

- ResearchGate. (2020, December 4). Synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl. Russian Journal of Organic Chemistry.

- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.

- ResearchGate. (n.d.). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection.

- SpringerLink. (2021, September 27). Structural diversity and biological activity of natural p-terphenyls. Phytochemistry Reviews.

- PubMed Central. (n.d.). Is Ortho-Terphenyl a Rigid Glass Former?.

- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.

- PubMed. (2016, July 14). Surface Mobility of Amorphous o-Terphenyl: A Strong Inhibitory Effect of Low-Concentration Polystyrene. The Journal of Physical Chemistry B.

- Wikipedia. (n.d.). Steric effects.

- RSC Publishing. (2022, February 5). Increased Crystallite Size in Thin Films of C60 and p- Terphenyls via PDMS-Assisted Crystallization.

- SlideShare. (n.d.). steric effect.pptx.

- Benchchem. (n.d.). A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs.

- Taylor & Francis Online. (2021, February 22). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals.

- Sigma-Aldrich. (n.d.). o-Terphenyl for synthesis.

- ACS Publications. (2015, March 24). Fast Surface Diffusion of Amorphous o-Terphenyl and Its Competition with Viscous Flow in Surface Evolution. The Journal of Physical Chemistry B.

- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.

- PrepChem.com. (n.d.). Synthesis of o-terphenyl.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Significance of Terphenyl Derivatives in Advanced Chemical Synthesis and Material Design.

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. steric effect.pptx [slideshare.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Is Ortho-Terphenyl a Rigid Glass Former? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Mobility of Amorphous o-Terphenyl: A Strong Inhibitory Effect of Low-Concentration Polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 14. New Sterically Demanding Terphenyl Ligand Design and Synthesis And Ammonia Reactivity and Stabilization of a Terphenyl Ferriotetrelene [escholarship.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Terphenyl ligand stabilized lead(II) derivatives: steric effects and lead-lead bonding in diplumbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-Bis(4-bromomethylphenyl)benzene in Organic Solvents

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Application

1,2-Bis(4-bromomethylphenyl)benzene is a complex aromatic compound with significant potential in organic synthesis, materials science, and medicinal chemistry. Its utility as a building block is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and formulation development. Understanding and predicting how this molecule behaves in various organic solvents is a critical first step in its practical application. This guide addresses this need by providing both a theoretical foundation and practical methodologies for solubility assessment.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of 1,2-Bis(4-bromomethylphenyl)benzene will be dictated by the interplay of its structural features with the properties of the solvent.

Molecular Structure of 1,2-Bis(4-bromomethylphenyl)benzene:

This molecule possesses a large, rigid, and nonpolar core composed of three benzene rings. The primary sources of polarity are the four bromomethyl (-CH₂Br) groups. The bromine atoms, being more electronegative than carbon, create dipoles in the C-Br bonds, making these regions of the molecule electrophilic.[2] However, the overall molecule is expected to be predominantly nonpolar due to the large hydrocarbon framework.

Solvent Classification and Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Given the significant nonpolar character of the core aromatic structure, 1,2-Bis(4-bromomethylphenyl)benzene is predicted to exhibit its highest solubility in nonpolar organic solvents. The van der Waals interactions between the benzene rings of the solute and the nonpolar solvent molecules will be the primary driving force for dissolution. Synthesis procedures for similar brominated aromatic compounds often utilize solvents like carbon tetrachloride and hexane for reactions and purification, suggesting good solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. They are likely to be effective at solvating 1,2-Bis(4-bromomethylphenyl)benzene. The polar regions of these solvents can interact with the bromomethyl groups, while their organic character allows for favorable interactions with the aromatic rings. Dichloromethane and chloroform are often used for the purification of related brominated compounds, indicating their efficacy as solvents.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen). Due to the predominantly nonpolar nature of 1,2-Bis(4-bromomethylphenyl)benzene, it is expected to have low solubility in highly polar protic solvents like water.[6][7] Solubility in alcohols such as ethanol and methanol is likely to be limited but may be greater than in water. Some sources indicate that the related compound 1,2-bis(bromomethyl)benzene is soluble in ethanol.[4]

Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, experimental determination is crucial. The following section outlines a standard protocol for determining the solubility of 1,2-Bis(4-bromomethylphenyl)benzene.

Materials and Equipment

-

1,2-Bis(4-bromomethylphenyl)benzene (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the thermodynamic solubility of a compound.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-Bis(4-bromomethylphenyl)benzene to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., an incubator or shaking water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Determine the concentration of 1,2-Bis(4-bromomethylphenyl)benzene in the diluted samples using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Data Summary and Interpretation

While specific quantitative data for 1,2-Bis(4-bromomethylphenyl)benzene is not available, the following table provides a qualitative prediction of its solubility based on the principles discussed.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | High | The large, nonpolar aromatic core of the solute interacts favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane, THF, Acetone, Chloroform | Moderate to High | These solvents can solvate both the nonpolar aromatic regions and the polar bromomethyl groups, offering a good balance of interactions.[4][5] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The nonpolar character of the solute dominates, leading to weaker interactions with the highly polar, hydrogen-bonding network of these solvents. |

| Aqueous | Water | Very Low/Insoluble | The significant nonpolar surface area and lack of hydrogen bonding donors/acceptors on the core structure result in poor hydration and low aqueous solubility.[6][7] |

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 1,2-Bis(4-bromomethylphenyl)benzene in organic solvents, bridging the gap left by the absence of specific experimental data. The theoretical predictions, based on molecular structure and the behavior of analogous compounds, suggest a high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic and aqueous media.

For researchers and professionals in drug development and materials science, the provided experimental protocols offer a clear and reliable path to obtaining precise quantitative solubility data. Such data is indispensable for optimizing synthetic routes, developing effective purification strategies, and formulating novel products based on this versatile molecule. Future work should focus on the systematic experimental determination of the solubility of 1,2-Bis(4-bromomethylphenyl)benzene in a range of pharmaceutically and industrially relevant solvents at various temperatures.

References

-

MDPI. (2006, February 28). Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. Retrieved from [Link]

-

ACS Publications. (2015, September 3). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Request PDF. Retrieved from [Link]

-

Routledge. (n.d.). Halogenated Hydrocarbons: Solubility-Miscibility with Water - 1st Edition. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

UNIT I Benzene and its derivatives. (n.d.). effect of substituents on reactivity and orientation of. Retrieved from [Link]

-

ResearchGate. (2017, July 12). (PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Retrieved from [Link]

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-bis(bromomethyl)- (CAS 91-13-4). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzene, 1,2-bis(bromomethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 3. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 7. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Mastering the Selective Bromination of o-Terphenyl Derivatives: An In-Depth Guide to NBS Conditions

Introduction: The Strategic Importance of Brominated o-Terphenyls

o-Terphenyl derivatives are a class of compounds characterized by a central benzene ring flanked by two phenyl groups at the ortho positions. This unique sterically hindered scaffold imparts valuable properties, making them key building blocks in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][2] The introduction of a bromine atom at the benzylic position of a substituted o-terphenyl unlocks a plethora of subsequent chemical transformations, enabling the construction of intricate molecular architectures.

N-Bromosuccinimide (NBS) has emerged as the reagent of choice for the selective bromination of benzylic C-H bonds.[3][4] Its primary advantage lies in its ability to provide a low and steady concentration of molecular bromine (Br₂) throughout the reaction, thereby favoring the desired free-radical substitution pathway while minimizing competing electrophilic addition or aromatic substitution reactions.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the NBS bromination of o-terphenyl derivatives, addressing the unique challenges posed by their sterically congested nature.

The Heart of the Matter: The Wohl-Ziegler Reaction Mechanism

The benzylic bromination of o-terphenyl derivatives using NBS proceeds via the well-established Wohl-Ziegler reaction, a free-radical chain mechanism.[6] Understanding this mechanism is paramount to controlling the reaction's outcome and troubleshooting potential issues. The process can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates initiator radicals which then react with a trace amount of HBr, always present in NBS, to produce a bromine radical (Br•).

2. Propagation: This is a cyclic process where the bromine radical abstracts a hydrogen atom from the benzylic position of the o-terphenyl derivative. This step is highly regioselective due to the formation of a resonance-stabilized benzylic radical.[3] This benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired brominated product and a new bromine radical, which continues the chain reaction.

3. Termination: The reaction ceases when two radicals combine to form a non-radical species.

Sources

- 1. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Leveraging 1,2-Bis(4-bromomethylphenyl)benzene in the Synthesis and Functionalization of Covalent Organic Frameworks

Introduction: Expanding the Chemical Toolbox for Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities.[1][2] Their ordered nature is achieved by stitching together organic building blocks through strong covalent bonds, a process guided by the principles of reticular chemistry.[2][3] The majority of COFs are synthesized through reversible reactions, such as boronate ester formation or, more commonly, imine condensation (Schiff-base chemistry), which allows for "error-checking" and the formation of crystalline materials over amorphous polymers.[1][4] These materials are at the forefront of applications in gas storage, catalysis, sensing, and optoelectronics.[5][6]

While imine- and boronate-based COFs are well-established, the exploration of new synthetic routes and building blocks is crucial for expanding the functional diversity and improving the stability of these materials. This application note details the utility of 1,2-Bis(4-bromomethylphenyl)benzene, a versatile building block, in the synthesis and post-synthetic modification of COFs. The reactive bromomethyl groups offer a distinct pathway for framework construction and functionalization, moving beyond conventional chemistries to create robust and highly tailorable COF materials.

Part 1: De Novo COF Synthesis via Williamson Ether Linkage

The primary challenge in using precursors like 1,2-Bis(4-bromomethylphenyl)benzene for de novo COF synthesis is the typically irreversible nature of the bond-forming reaction. Unlike the reversible Schiff-base reaction, nucleophilic substitution reactions to form, for example, ether or amine linkages are generally irreversible. This can lead to kinetically trapped, amorphous polymer networks rather than crystalline COFs. However, with careful control over reaction conditions, it is possible to modulate the reaction kinetics to favor the formation of ordered frameworks.

Here, we propose a synthetic strategy based on the Williamson ether synthesis, reacting 1,2-Bis(4-bromomethylphenyl)benzene with a planar, multi-phenolic linker under solvothermal conditions. The choice of a rigid, planar co-monomer is critical to pre-organize the building blocks and favor a crystalline outcome.

Proposed Reaction Mechanism

The proposed reaction involves the nucleophilic attack of a phenoxide, generated in situ from a poly-phenolic monomer under basic conditions, on the electrophilic carbon of the bromomethyl group. The repetition of this S_N2 reaction in a geometrically constrained manner can lead to a 2D polymeric network.

Caption: Proposed workflow for ether-linked COF synthesis.

Experimental Protocol: Synthesis of a Hypothetical Ether-Linked COF

This protocol describes the synthesis of a 2D COF from 1,2-Bis(4-bromomethylphenyl)benzene and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Materials:

-

1,2-Bis(4-bromomethylphenyl)benzene

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Pyrex tube (heavy-walled)

-

Acetone, HPLC grade

-

Tetrahydrofuran (THF), HPLC grade

Procedure:

-

Monomer Preparation: In a Pyrex tube, add 1,2-Bis(4-bromomethylphenyl)benzene (0.15 mmol, 57.3 mg) and HHTP (0.10 mmol, 32.4 mg).

-

Solvent and Base Addition: Add anhydrous K₂CO₃ (0.50 mmol, 69.1 mg) to the tube. Introduce a solvent mixture of anhydrous DMAc (1.0 mL) and anhydrous toluene (1.0 mL).

-

Causality Note: A mixed solvent system is often used in COF synthesis to balance monomer solubility and control the crystallization process.[7] DMAc helps dissolve the polar HHTP and base, while toluene can aid in the dissolution of the brominated precursor. The base is crucial for deprotonating the hydroxyl groups of HHTP to form the reactive phenoxide nucleophile.

-

-

Homogenization: Briefly sonicate the mixture to ensure a uniform suspension.

-

Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which could cause side reactions at high temperatures.

-

Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C and heat for 72 hours.

-

Causality Note: Solvothermal synthesis is the most common method for COF synthesis, as the elevated temperature and pressure can promote the formation of crystalline, thermodynamically favored products over amorphous, kinetically favored ones.[8] A reaction time of 3 days is typical to allow for the slow, reversible (or in this case, carefully controlled) bond formation and crystallization.[7]

-

-

Work-up and Purification: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the precipitate extensively with acetone (3 x 20 mL) and THF (3 x 20 mL) to remove unreacted monomers and oligomers.

-

Activation: Dry the purified powder under vacuum at 80 °C for 12 hours to remove residual solvent from the pores. This process, known as activation, is essential before characterization of porosity.

Part 2: Post-Synthetic Modification (PSM) of COFs

Perhaps the most immediate and versatile application of 1,2-Bis(4-bromomethylphenyl)benzene is in the post-synthetic modification of existing COFs.[9][10] In this approach, a stable COF is first synthesized with reactive sites (e.g., -NH₂ or -OH groups) incorporated into its structure. The bromomethyl groups can then be used to "graft" new functionalities onto the COF scaffold. This strategy avoids potential interference of the desired functional groups with the COF crystallization process.[9]

Workflow for Post-Synthetic Functionalization

The process involves synthesizing a COF with available nucleophilic sites and then reacting it with 1,2-Bis(4-bromomethylphenyl)benzene. This can be used to cross-link layers or introduce aromatic functionalities that can be further modified.

Caption: Workflow for Post-Synthetic Modification (PSM).

Exemplary Protocol: Functionalization of an Amine-Containing COF

This protocol describes the modification of a hypothetical imine-based COF containing free amine groups, such as one synthesized with 1,3,5-tris(4-aminophenyl)benzene (TAPB).

-

COF Activation: Activate the pre-synthesized amine-containing COF by heating under vacuum to ensure pores are free of solvent and moisture.

-

Reaction Setup: Suspend the activated COF (100 mg) in anhydrous THF (10 mL) in a round-bottom flask. Add triethylamine (Et₃N) as a mild base to act as a proton sponge.

-

Modifier Addition: Add a solution of 1,2-Bis(4-bromomethylphenyl)benzene in THF dropwise to the COF suspension. The molar ratio should be optimized, but a starting point is a 1:1 ratio of bromomethyl groups to the COF's reactive amine sites.

-

Reaction: Stir the mixture at 60 °C under an inert atmosphere (e.g., N₂) for 48 hours.

-

Purification: Collect the solid by filtration. Wash thoroughly with THF and methanol to remove excess reagents and byproducts. Dry the modified COF under vacuum.

Characterization of the Synthesized Materials

A suite of analytical techniques is required to confirm the successful synthesis and determine the properties of the new COF materials.[11]

| Technique | Purpose | Expected Outcome for a Crystalline COF |

| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and long-range order of the material.[12] | A diffraction pattern with distinct peaks at specific 2θ values, corresponding to the ordered lattice planes of the COF structure. The experimental pattern should match well with a simulated pattern from a proposed crystal structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent linkages and the consumption of starting materials.[13] | For the ether-linked COF, disappearance of the O-H stretching band from HHTP and the appearance of a new C-O-C (ether) stretching band. For the PSM product, the appearance of C-N stretching bands and changes in the N-H bending region. The characteristic C-Br stretch of the bromomethyl group should be absent or significantly diminished. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized material. | Images revealing the shape (e.g., spherical, rod-like, or irregular agglomerates) and size distribution of the COF particles.[13] |

| Nitrogen Adsorption-Desorption Isotherms | To measure the surface area (BET), pore volume, and pore size distribution, confirming permanent porosity.[12] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected for a porous COF. |

Potential Applications and Future Outlook

The development of COFs using 1,2-Bis(4-bromomethylphenyl)benzene opens up new avenues for materials with enhanced stability and functionality.

-

Heterogeneous Catalysis: The rigid, well-defined pore structure can be functionalized with catalytic sites. The aromatic backbone introduced by the modifier could be further metalated to create single-site catalysts.[14]

-

Gas Storage and Separation: The tunable pore size and chemical environment are ideal for selective gas adsorption applications.[5]

-

Drug Delivery: The inherent porosity and biocompatibility of some COFs make them candidates for controlled drug release systems.[15]

-

Sensing: Functionalization of the COF pores can create specific binding sites for detecting small molecules or ions.[6]

The use of less conventional linkers like 1,2-Bis(4-bromomethylphenyl)benzene represents a strategic expansion of COF chemistry. While challenges related to achieving high crystallinity with irreversible linkages remain, the potential for creating highly robust and functional materials makes this an exciting and promising area of research for materials scientists and drug development professionals.

References

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Covalent organic framework - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Covalent Organic Frameworks: Synthesis and Applications [article.sapub.org]

- 6. 共价有机框架 (COF) 正在推动可再生能源和生物医学领域的突破 | CAS [cas.org]

- 7. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. funme.njtech.edu.cn [funme.njtech.edu.cn]

- 10. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 12. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]

- 13. Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02338B [pubs.rsc.org]

- 14. Facile synthesis of covalent organic framework derived Fe-COFs composites as a peroxidase-mimicking artificial enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Preparation of Molecular Cages Using o-Terphenyl Linkers

Abstract

This application note details the protocol for synthesizing shape-persistent porous organic cages (POCs) utilizing o-terphenyl-based linkers. Unlike flexible alkyl spacers, the o-terphenyl moiety introduces a critical steric "twist" (atropisomerism) and a rigid geometry that prevents efficient packing in the solid state, thereby ensuring intrinsic porosity. This guide focuses on the thermodynamically controlled [4+6] imine condensation reaction between o-terphenyl bis-salicylaldehydes and

Design Principles & Mechanism

The success of molecular cage synthesis relies on "geometric matching" between the vertex and the linker.

-

The Vertex: Triptycene triamine (

symmetry) provides the directional corners of the tetrahedron. -

The Linker: o-Terphenyl derivatives serve as the edges. The 1,2-diphenylbenzene core is sterically crowded, forcing the peripheral phenyl rings to twist out of plane relative to the central ring. This twist is essential for:

-

Solubility: Disrupting

- -

Shape Persistence: Preventing the collapse of the internal cavity.

-

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly logic:

Figure 1: Hierarchical assembly logic for [4+6] porous organic cages.

Experimental Protocol

Reagents and Materials

-

Vertex: 2,6,14-Triaminotriptycene (Synthesized via nitration/reduction of triptycene).

-

Linker Precursor: 1,2-Dibromobenzene.

-

Boronic Acid: (3-Formyl-4-methoxyphenyl)boronic acid.

-

Catalysts: Pd(PPh

) -

Solvents: 1,4-Dioxane, Chloroform (CHCl

), Methanol (MeOH), Tetrahydrofuran (THF).

Step 1: Synthesis of the o-Terphenyl Linker

Target Molecule: 4,4''-Dihydroxy-3,3''-diformyl-o-terphenyl

The synthesis utilizes a double Suzuki-Miyaura cross-coupling followed by deprotection.

-

Coupling Reaction:

-

Charge a Schlenk flask with 1,2-dibromobenzene (1.0 equiv), (3-formyl-4-methoxyphenyl)boronic acid (2.5 equiv), and K

CO -

Add degassed 1,4-dioxane/H

O (4:1 v/v). -

Add Pd(PPh

) -

Heat to 90°C under N

for 24 hours. -

Workup: Extract with EtOAc, wash with brine, dry over MgSO

. Purify via silica column chromatography (Hexane/EtOAc) to isolate the dimethoxy-dialdehyde intermediate. -

Note: The o-terphenyl core is formed here.[1][2] The steric bulk may require longer reaction times than standard couplings.

-

-

Deprotection (Demethylation):

-

Dissolve the intermediate in dry CH

Cl -

Slowly add BBr

(1M in CH -

Stir at room temperature for 12 hours.

-

Quench: Carefully add MeOH at 0°C.

-

Purification: Recrystallize from EtOH/Hexane to obtain the pure o-terphenyl bis-salicylaldehyde linker.

-

Step 2: Cage Assembly ([4+6] Imine Condensation)

This step utilizes Dynamic Covalent Chemistry (DCC). The reaction is reversible, allowing the system to "error-check" and find the thermodynamic minimum (the closed cage).

Protocol:

-

Dissolution: In a clean, dry vial, dissolve Triaminotriptycene (40 µmol, 4 equiv) and the o-Terphenyl Linker (60 µmol, 6 equiv) in Chloroform (10 mL).

-

Optimization Note: If solubility is poor, use a mixture of CHCl

/MeOH (9:1) or THF.

-

-

Catalysis: Add TFA (2 µL, catalytic amount). The solution typically turns yellow/orange due to imine formation.

-

Equilibration: Seal the vial and let it stand undisturbed at room temperature for 3–5 days.

-

Alternative: For kinetic acceleration, heat to 60°C in a sealed pressure tube for 24 hours, then slowly cool to RT.

-

-

Isolation: The cage often precipitates as a microcrystalline powder.

-

Collect by filtration (or centrifugation).

-

Wash with cold MeOH to remove unreacted aldehydes/amines and oligomers.

-

-

Activation: To access porosity, the solvent molecules trapped inside must be removed without collapsing the cage.

-

Method: Soak the solid in dry pentane for 24 hours (solvent exchange), then dry under high vacuum at 80°C for 12 hours.

-

Characterization & Validation

NMR Spectroscopy[3][4][5][6][7][8][9]

-

1H NMR: Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine singlet (~8.5–9.0 ppm).

-

DOSY NMR: Diffusion Ordered Spectroscopy is critical to confirm the formation of a discrete species rather than a polymer. The diffusion coefficient (

) should correspond to a solvodynamic radius of ~1.5–2.0 nm (depending on the specific linker).

Gas Sorption (BET Analysis)

Nitrogen sorption isotherms at 77 K are the gold standard for validating porosity.

-

Expected Isotherm: Type I (microporous).

-

Target Surface Area: 600 – 2000 m²/g (BET).

-

Troubleshooting: If the surface area is low (<100 m²/g), the cage likely collapsed during activation. Try Supercritical CO

drying instead of vacuum drying.

Data Summary Table

| Parameter | Specification / Range | Notes |

| Reaction Stoichiometry | 4 (Amine) : 6 (Aldehyde) | Critical for tetrahedral topology. |

| Solvent System | CHCl | CHCl |

| Catalyst Load | 1–5 mol% TFA | Excess acid can protonate amines and inhibit reaction. |

| Temperature | 25°C – 65°C | Higher temp speeds up error correction (reversibility). |

| Yield | 40% – 85% | Depends on solubility and purification method. |

| Pore Size | 10 – 20 Å | Defined by the o-terphenyl span. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for o-terphenyl cage synthesis.

Advanced Considerations: Chemical Stability

Standard imine cages are hydrolytically unstable. To create robust materials for drug delivery or catalysis, the imine bonds can be reduced to amines.

-

Reduction Protocol: Treat the suspended cage in CHCl

with NaBH -

Result: This converts the C=N bonds to C-N single bonds, locking the cage structure (irreversible) and significantly improving chemical stability against pH changes.

References

-